molecular formula C23H26N2O B2677738 N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 899979-02-3

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2677738
CAS No.: 899979-02-3
M. Wt: 346.474
InChI Key: PMIZPSQZRZAKHW-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by:

  • Dimethylaminoethyl-p-tolyl backbone: A tertiary amine (dimethylamino) attached to an ethyl chain terminating in a p-tolyl (4-methylphenyl) group.
  • Naphthalen-1-yl acetamide: A naphthalene ring (position 1) linked via an acetamide moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-17-11-13-19(14-12-17)22(25(2)3)16-24-23(26)15-20-9-6-8-18-7-4-5-10-21(18)20/h4-14,22H,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIZPSQZRZAKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of p-tolyl ethylamine with dimethylamine under controlled conditions to form the intermediate N-(2-(dimethylamino)-2-(p-tolyl)ethyl)amine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with naphthalen-1-yl acetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly acting on specific receptors or enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the naphthyl acetamide moiety could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural Analogues with Triazole Linkages ()

Compounds 6a–m in feature a triazole ring connecting the naphthalen-1-yloxy and substituted phenylacetamide groups. For example:

  • 6b : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide.
  • 6c : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide.
Feature Target Compound Triazole Analogues (6b, 6c)
Core Structure Acetamide with ethyl-p-tolyl chain Triazole-linked acetamide
Naphthalene Linkage Direct acetamide (C–N bond) Ether (O–CH2) and triazole spacer
Key Substituents Dimethylaminoethyl, p-tolyl Nitrophenyl, triazole
Synthesis Likely alkylation/amide coupling 1,3-Dipolar cycloaddition (click chemistry)
Potential Activity Unspecified Antimicrobial (common for triazole derivatives)

Key Differences :

  • The target compound’s dimethylaminoethyl group may improve solubility via protonation, whereas nitro groups in 6b/c increase electron-withdrawing effects.

Aminoethyl Acetamide Derivatives ()

N-[2-(Diethylamino)ethyl]-2-phenylacetamide () shares a similar aminoethyl backbone but differs in substituents:

Feature Target Compound N-[2-(Diethylamino)ethyl]-2-phenylacetamide
Amino Group Dimethylamino on ethyl chain Diethylamino on ethyl chain
Aryl Group p-Tolyl (4-methylphenyl) Phenyl
Naphthalene Moiety Present (1-position) Absent

Impact of Differences :

  • Diethylamino vs. dimethylamino affects steric bulk and basicity (pKa), influencing pharmacokinetics.

Naphthalene Positional Isomers ()

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () highlights the effect of naphthalene substitution:

Feature Target Compound Naphthalen-2-yloxy Analog
Naphthalene Position 1-position 2-position
Linkage Direct acetamide Ether (O–CH2)
Amino Group Dimethylamino Morpholino (six-membered ring with O and N)

Implications :

  • Naphthalen-1-yl vs. 2-yl alters π-π stacking interactions in binding pockets.
  • Morpholino provides a rigid, hydrophilic moiety compared to flexible dimethylamino.

Triazinyl Acetamides ()

Triazinyl derivatives like N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide (3b) share a p-tolyl group but incorporate a triazine ring:

Feature Target Compound Triazinyl Acetamide (3b)
Core Structure Ethyl-p-tolyl chain 1,3,5-Triazine ring
Functional Groups Dimethylaminoethyl, acetamide Dimethylamino on triazine, keto group
Synthesis Likely straightforward alkylation Multi-step synthesis with triazine formation

Key Contrast :

  • The triazine ring in 3b introduces electron-deficient regions, enabling interactions with nucleophilic residues in enzymes.
  • The target compound’s ethyl chain offers conformational flexibility absent in rigid triazine systems.

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Synthesis Method Potential Applications Reference
Target Compound Ethyl-p-tolyl acetamide Dimethylaminoethyl, naphthalen-1-yl Alkylation/amide coupling Unspecified (possible CNS or oncology) -
6b () Triazole-acetamide Nitrophenyl, naphthalen-1-yloxy Click chemistry Antimicrobial
Compound Phenyl acetamide Diethylaminoethyl Alkylation Structural analog for SAR
3b () Triazinyl acetamide p-Tolyl, keto, dimethylamino-triazine Multi-step synthesis Kinase inhibition

Research Findings and Implications

  • Triazole Analogues : Exhibit antimicrobial activity due to triazole’s ability to chelate metal ions or disrupt enzyme function .
  • Aminoethyl Variations: Diethylaminoethyl groups () may enhance blood-brain barrier penetration compared to dimethylamino, relevant for CNS-targeted drugs.
  • Naphthalene Position : 1-substitution (target) vs. 2-substitution () affects binding to hydrophobic pockets in proteins like cytochrome P450 enzymes.
  • Triazinyl Derivatives : The electron-deficient triazine ring () could make these compounds potent kinase inhibitors, whereas the target’s flexible backbone may favor allosteric modulation.

Biological Activity

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide, often referred to as a naphthalene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a naphthalene moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C₁₉H₂₃N₃O
  • Molecular Weight : 305.41 g/mol
  • IUPAC Name : this compound

This compound features a dimethylamino group, a p-tolyl group, and an acetamide linkage, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines.

  • Cell Growth Inhibition : Research indicates that naphthalene-based compounds can induce apoptosis in non-small cell lung cancer (NSCLC) cells. The mechanism involves the activation of apoptotic pathways that lead to programmed cell death, particularly in cells resistant to first-generation EGFR-TKIs .
  • Xenograft Models : In vivo studies using mouse xenograft models demonstrated that these compounds could restore sensitivity to existing EGFR-targeted drugs, suggesting a potential role in overcoming drug resistance .

Enzyme Inhibition

Naphthalene derivatives have also been evaluated for their ability to inhibit specific enzymes:

  • Kinase Inhibition : Some studies have reported that modifications in the naphthalene structure can enhance the inhibitory activity against various kinases, including c-MET and SMO. These targets are crucial in cancer signaling pathways, and effective inhibitors could provide therapeutic benefits in targeted cancer therapies .

Data Summary

The following table summarizes key findings from research on the biological activity of this compound and related compounds:

Study Biological Activity Methodology Findings
Study 1Anticancer (NSCLC)In vitro assaysInduced apoptosis and inhibited cell proliferation
Study 2Kinase inhibitionIn vivo modelsRestored sensitivity to EGFR-TKIs in resistant cells
Study 3Enzyme inhibitionBinding assaysStrong affinity for c-MET and SMO kinases

Case Study 1: Apoptosis Induction in NSCLC

A study published in Cancer Research examined the effects of various naphthalene derivatives on NSCLC cells. The results indicated that compounds with similar structural features to this compound significantly increased apoptosis rates compared to controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the activation of caspase pathways.

Case Study 2: Overcoming Drug Resistance

In another investigation involving xenograft models, researchers tested the efficacy of a series of naphthalene derivatives, including this compound. The findings demonstrated that these compounds could resensitize tumors previously resistant to gefitinib, underscoring their potential as combination therapy agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and alkylation. Key steps include:

  • Amide coupling : Reacting 2-(naphthalen-1-yl)acetic acid with a primary amine derivative (e.g., 2-(dimethylamino)-2-(p-tolyl)ethylamine) using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or DMF .
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂), naphthalene protons (δ ~7.3–8.3 ppm), and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions, as demonstrated for structurally related acetamides .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl or naphthalene groups) influence binding affinity to neurological targets (e.g., P2X7 or opioid receptors)?

  • Methodological Answer :

  • Docking studies : Computational models (e.g., AutoDock Vina) predict interactions between the naphthalene moiety and hydrophobic receptor pockets. For example, replacing the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) may enhance binding to P2X7 receptors .
  • Pharmacological assays : Competitive binding assays (e.g., radioligand displacement) quantify IC₅₀ values. Structural analogs with pyrrolidine instead of dimethylamino groups showed 10-fold lower activity in T-type Ca²⁺ channel inhibition, highlighting the role of tertiary amines in potency .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. CNS effects) across studies?

  • Methodological Answer :

  • Assay standardization : Compare studies using identical cell lines (e.g., RAW264.7 macrophages for anti-inflammatory activity) and endpoints (e.g., IL-1β suppression for P2X7 antagonism) .
  • Metabolic stability testing : Evaluate hepatic microsomal stability to rule out false positives from metabolite interference. For example, N-dealkylation of the dimethylamino group may generate active metabolites with divergent targets .
  • Structural analogs : Synthesize and test derivatives lacking specific functional groups (e.g., naphthalene) to isolate contributions to observed activities .

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